Condensation Reactions: The aldehyde group readily undergoes condensation reactions with various amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively [, , ]. These reactions often proceed under mild conditions and with high yields.
Mechanism of Action
For instance, in the case of antitubercular activity observed for isonicotinyl hydrazone derivatives of phenylisoxazole-carbaldehydes [], the mechanism is believed to involve inhibition of mycolic acid biosynthesis, similar to isoniazid. This inhibition disrupts cell wall formation in Mycobacterium tuberculosis, leading to bacterial death.
Applications
Antitubercular Agents: Derivatives of phenylisoxazole-carbaldehydes, including those containing the 3-m-tolyl substitution, have demonstrated promising antitubercular activity []. Specifically, the isonicotinyl hydrazone derivative of 3-(m-Tolyl)isoxazole-5-carbaldehyde could potentially contribute to novel antitubercular drug development.
Antimicrobial Agents: The isoxazole ring system is a well-known pharmacophore present in numerous antimicrobial drugs. Incorporating 3-(m-Tolyl)isoxazole-5-carbaldehyde into larger molecular architectures could lead to the discovery of new and potent antimicrobial agents [].
Anticancer Agents: Given the prevalence of isoxazole and aldehyde moieties in various anticancer drug candidates, 3-(m-Tolyl)isoxazole-5-carbaldehyde holds promise as a starting point for synthesizing novel anticancer agents []. Further research focusing on its derivatives and their interactions with cancer-related pathways is warranted.
Anti-inflammatory Agents: Research indicates that isoxazole derivatives exhibit anti-inflammatory properties []. Exploring the potential of 3-(m-Tolyl)isoxazole-5-carbaldehyde derivatives in this domain could pave the way for discovering new anti-inflammatory drug candidates.
Compound Description: This compound is a phenylisoxazole isoniazid derivative synthesized and characterized using various spectroscopic techniques including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry []. 2D NMR analysis revealed that this compound exists in a trans(E) isomeric form in acetone-d6. It displayed moderate antitubercular activity against Mycobacterium tuberculosis standard strain H37Rv with a MIC of 0.34–0.41 μM [].
Relevance: This compound shares the core structure of a 3-phenylisoxazole-5-carbaldehyde with 3-M-Tolyl-isoxazole-5-carbaldehyde. The key difference lies in the substitution at the phenyl ring, where compound 1 has a 2'-fluoro substituent while the target compound has a meta-tolyl group (3-methylphenyl) [].
Compound Description: Similar to compound 1, this compound is also a phenylisoxazole isoniazid derivative synthesized and characterized using the same spectroscopic techniques []. It also exhibited a trans(E) isomeric form in acetone-d6 and showed moderate antitubercular activity against the Mycobacterium tuberculosis H37Rv strain with a MIC of 0.34–0.41 μM [].
Relevance: Sharing the 3-phenylisoxazole-5-carbaldehyde core structure with 3-M-Tolyl-isoxazole-5-carbaldehyde, this compound differs in the substitution at the phenyl ring, possessing a 2'-methoxy group compared to the meta-tolyl group of the target compound [].
Compound Description: This compound, belonging to the phenylisoxazole isoniazid derivative family, was synthesized and characterized using spectroscopic methods []. It exhibited moderate antitubercular activity against the Mycobacterium tuberculosis H37Rv strain (MIC = 0.34–0.41 μM) [].
Relevance: This compound and 3-M-Tolyl-isoxazole-5-carbaldehyde belong to the same 3-phenylisoxazole-5-carbaldehyde class. They are distinguished by the substituent on the phenyl ring: a 2'-chloro group in compound 3 and a meta-tolyl group in the target compound [].
Compound Description: This compound, a phenylisoxazole isoniazid derivative, was synthesized and characterized using spectroscopic methods and tested for its antitubercular activity []. It exhibited moderate activity against the Mycobacterium tuberculosis H37Rv strain (MIC = 0.34–0.41 μM) [].
Relevance: This compound is structurally analogous to 3-M-Tolyl-isoxazole-5-carbaldehyde, both belonging to the 3-phenylisoxazole-5-carbaldehyde family. The key difference lies in the phenyl ring substitution: a 3'-chloro group in compound 4 versus a meta-tolyl group in the target compound [].
Compound Description: This phenylisoxazole isoniazid derivative was synthesized, characterized, and evaluated for its antitubercular activity []. It showed moderate activity against the Mycobacterium tuberculosis H37Rv strain (MIC = 0.34–0.41 μM) [].
Relevance: This compound and 3-M-Tolyl-isoxazole-5-carbaldehyde are members of the 3-phenylisoxazole-5-carbaldehyde family. The distinguishing feature is the phenyl ring substituent: a 4'-bromo group in compound 5 and a meta-tolyl group in the target compound [].
Compound Description: This compound, a phenylisoxazole isoniazid derivative, was synthesized, characterized, and assessed for its antitubercular and cytotoxic activity []. It exhibited moderate activity against the Mycobacterium tuberculosis H37Rv strain (MIC = 0.34–0.41 μM) and was found to be twice as cytotoxic as isoniazid against the resistant strain TB DM97 [].
Relevance: While structurally similar to 3-M-Tolyl-isoxazole-5-carbaldehyde, this compound represents a positional isomer. Both compounds feature a phenylisoxazole-carbaldehyde core but differ in the placement of the carbaldehyde and aryl substituents. In compound 6, the carbaldehyde is at the 3-position and the 4'-methoxyphenyl group at the 5-position, while in the target compound, the positions are reversed with a meta-tolyl group at the 3-position and the carbaldehyde at the 5-position [].
Compound Description: This compound, a phenylisoxazole isoniazid derivative, was synthesized, characterized, and evaluated for its antitubercular and cytotoxic properties []. It displayed moderate activity against the Mycobacterium tuberculosis H37Rv strain (MIC = 0.34–0.41 μM) and showed twofold increased cytotoxicity compared to isoniazid against the resistant strain TB DM97 [].
Relevance: Similar to compound 6, this compound is a positional isomer of 3-M-Tolyl-isoxazole-5-carbaldehyde. While both contain a phenylisoxazole-carbaldehyde core, the arrangement of substituents differs. In compound 7, the carbaldehyde is at the 3-position and the 4'-methylphenyl group at the 5-position, while the target compound has the meta-tolyl group at the 3-position and the carbaldehyde at the 5-position [].
Compound Description: This compound, a phenylisoxazole isoniazid derivative, was synthesized, characterized, and tested for its antitubercular activity []. It exhibited moderate activity against the Mycobacterium tuberculosis H37Rv strain (MIC = 0.34–0.41 μM) [].
Relevance: This compound is a positional isomer of 3-M-Tolyl-isoxazole-5-carbaldehyde. Both share the phenylisoxazole-carbaldehyde core structure but differ in the substituent positions. In compound 8, the carbaldehyde is at the 3-position and the 4'-chlorophenyl group at the 5-position, contrasting with the target compound's meta-tolyl group at the 3-position and carbaldehyde at the 5-position [].
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
Compound Description: The crystal structure of this compound has been determined, revealing normal bond lengths and angles []. The molecule exhibits a dihedral angle of 6.81° between the isoxazole and benzene ring planes [].
Relevance: This compound closely resembles 3-M-Tolyl-isoxazole-5-carbaldehyde, sharing the same core structure of 3-phenylisoxazole-5-carbaldehyde. The only difference lies in the substituent on the phenyl ring: a 4-chloro group in this compound compared to the meta-tolyl group (3-methylphenyl) in the target compound [].
[3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol
Compound Description: This compound was synthesized and investigated for its ability to inhibit copper corrosion in sulfuric acid solutions []. Electrochemical studies, including EIS and PDP, showed it effectively reduced copper corrosion rates, suggesting its adsorption onto the copper surface [].
Relevance: This compound shares the 3-phenylisoxazole core structure with 3-M-Tolyl-isoxazole-5-carbaldehyde. The primary structural differences are the replacement of the carbaldehyde group in the target compound with a methanol group and the presence of a 4-methoxy substituent on the phenyl ring instead of the meta-tolyl group [].
Compound Description: This compound is a highly potent sigma-1 receptor (σ1R) ligand used as a structural template for designing new arylated acyl urea derivatives as potential σ1R ligands [, ].
Relevance: While structurally distinct from 3-M-Tolyl-isoxazole-5-carbaldehyde, this compound is relevant as it served as a starting point for the design of open-ring analogs featuring an acyl urea moiety [, ]. These analogs aimed to mimic the σ1R binding properties of PD144418. Although the target compound is not an acyl urea derivative, its structural similarity to the isoxazole portion of PD144418 highlights its potential as a scaffold for developing novel σ1R ligands.
Compound Description: This compound was synthesized through an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid []. Its structure was confirmed by X-ray analysis, and docking studies suggest its potential application in regulating inflammatory diseases [].
Relevance: This compound shares the 3-(4-bromophenyl)isoxazol-5(2H)-one moiety with a precursor used in its synthesis []. This precursor closely resembles 3-M-Tolyl-isoxazole-5-carbaldehyde, with the key difference being the presence of a 4-bromo substituent on the phenyl ring in the precursor and a meta-tolyl group in the target compound. Additionally, the target compound has a carbaldehyde group at the 5-position of the isoxazole ring, which is absent in the precursor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.